N-phenyl-3,6-di(N-carbazolyl)carbazole
Overview
Description
N-phenyl-3,6-di(N-carbazolyl)carbazole is a compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique optoelectronic properties, making them valuable in various scientific and industrial applications. This compound, in particular, has gained attention due to its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
N-phenyl-3,6-di(N-carbazolyl)carbazole, also known as 9’-Phenyl-9’H-9,3’:6’,9’'-tercarbazole, primarily targets the formation of electrochromic polycarbazole films . These films are robust and are formed on the electrode surface in an electrolyte solution .
Mode of Action
The compound interacts with its targets through electropolymerization , a process that involves oxidative coupling reactions . This process results in the formation of polymer films on the electrode surface . The electro-generated polymer films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior .
Biochemical Pathways
The compound affects the electropolymerization pathway . Two compounds with a tri-carbazole (3Cz) structure, namely 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole (NO2-3Cz) and 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz), were synthesized and electropolymerized into robust polymer films on the electrode surface in an electrolyte solution via the oxidative coupling reactions . The possible electropolymerization mechanisms of the NO2-3Cz and NH2-3Cz monomers are suggested; that of the former is through carbazole–carbazole coupling, and the latter is through both carbazole–carbazole and NH2–carbazole coupling .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a molecular weight of 573.684 and a density of 1.3±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the formation of robust polymer films on the electrode surface . These films exhibit reversible electrochemical oxidation processes, with significant electrochromic behavior . The color of the films changes upon oxidation .
Action Environment
The action of the compound is influenced by the electrolyte solution in which electropolymerization occurs . The environment, including factors such as the presence of other compounds and the specific conditions of the electrolyte solution, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
N-phenyl-3,6-di(N-carbazolyl)carbazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in oxidative coupling reactions, leading to the formation of robust polymer films . These interactions are primarily driven by the carbazole–carbazole coupling mechanism, which facilitates the formation of stable polymer structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electrochemical properties of this compound enable it to participate in redox reactions, thereby affecting cellular oxidative states and signaling pathways . Additionally, its ability to form polymer films can impact cellular adhesion and morphology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s tri-carbazole structure allows it to engage in carbazole–carbazole coupling, leading to the formation of stable polymer networks . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound maintains its electrochemical activity over extended periods, making it suitable for long-term applications . Its stability can be influenced by environmental factors such as temperature and pH, which may affect its degradation rate and long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in oxidative coupling reactions underscores its involvement in redox metabolism, where it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes can modulate the activity of metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can impact its ability to participate in biochemical reactions and influence cellular processes, such as signal transduction and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenyl-3,6-di(N-carbazolyl)carbazole can be synthesized through a multi-step reaction sequence starting from carbazoleThe reaction conditions typically involve the use of strong bases and coupling agents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3,6-di(N-carbazolyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which exhibit significant electrochromic behavior.
Reduction: Reduction reactions can revert the oxidized forms back to their neutral states.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties depending on the nature of the substituents .
Scientific Research Applications
N-phenyl-3,6-di(N-carbazolyl)carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used as a host material in OLEDs due to its high triplet energy levels and carrier-transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells, where it acts as an electron donor or acceptor material.
Electrochromic Devices: The compound’s electrochromic properties make it suitable for use in smart windows and displays.
Comparison with Similar Compounds
Similar Compounds
- 3,6-di(N-carbazolyl)-N-(4-nitrophenyl)carbazole
- 3,6-di(N-carbazolyl)-N-(4-aminophenyl)carbazole
- 2,5-di(N,N′-carbazolyl)terephthalonitrile
- 2,3,5,6-tetra(N,N′-carbazolyl)terephthalonitrile
Uniqueness
N-phenyl-3,6-di(N-carbazolyl)carbazole is unique due to its specific structural configuration, which provides a balance between high triplet energy levels and efficient carrier transport. This makes it particularly suitable for use in OLEDs and other optoelectronic devices, where both high efficiency and stability are required .
Properties
IUPAC Name |
3,6-di(carbazol-9-yl)-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N3/c1-2-12-28(13-3-1)43-41-24-22-29(44-37-18-8-4-14-31(37)32-15-5-9-19-38(32)44)26-35(41)36-27-30(23-25-42(36)43)45-39-20-10-6-16-33(39)34-17-7-11-21-40(34)45/h1-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYQBGJQMTXKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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